molecular formula C10H13BrO6 B12577310 Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate CAS No. 193747-38-5

Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate

Cat. No.: B12577310
CAS No.: 193747-38-5
M. Wt: 309.11 g/mol
InChI Key: PROSDWXGDAGRKT-UHFFFAOYSA-N
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Description

Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a butenedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification and acetylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce diethyl 2-(acetyloxy)-3-bromobut-2-enedioic acid, while reduction could yield diethyl 2-(acetyloxy)-3-bromobutan-2-ol.

Scientific Research Applications

Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(acetyloxy)-3-chlorobut-2-enedioate
  • Diethyl 2-(acetyloxy)-3-iodobut-2-enedioate
  • Diethyl 2-(hydroxy)-3-bromobut-2-enedioate

Uniqueness

Diethyl 2-(acetyloxy)-3-bromobut-2-enedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The acetyloxy group also contributes to its unique chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

193747-38-5

Molecular Formula

C10H13BrO6

Molecular Weight

309.11 g/mol

IUPAC Name

diethyl 2-acetyloxy-3-bromobut-2-enedioate

InChI

InChI=1S/C10H13BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h4-5H2,1-3H3

InChI Key

PROSDWXGDAGRKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=O)OCC)Br)OC(=O)C

Origin of Product

United States

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